
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide, also known as BPH-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydroxamic acid derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have anti-microbial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins and resulting in the activation of gene expression.
Biochemical and Physiological Effects
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have anti-microbial effects against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have off-target effects on other enzymes, which can complicate its use in specific assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to have anti-cancer effects, and further research could explore its potential as a cancer therapeutic. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide. Finally, the use of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide in combination with other drugs could be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of gene expression. 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. While there are limitations to using 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide in lab experiments, its stable synthesis and well-understood mechanism of action make it a promising compound for future research.
Synthesemethoden
The synthesis of 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with ethyl chloroformate to yield 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide. This method has been optimized to produce high yields of pure 2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-8-3-2-7(10)4-6(8)5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUASCFRASOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C/C(=N\O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)
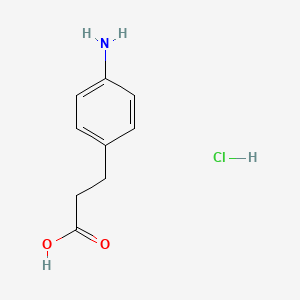
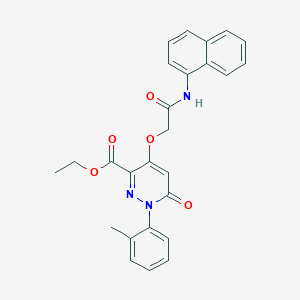
![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2385953.png)
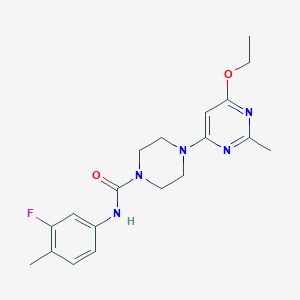
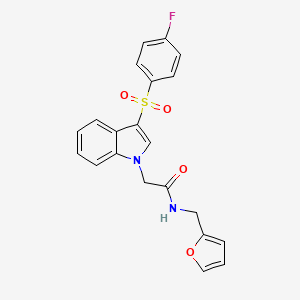
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)

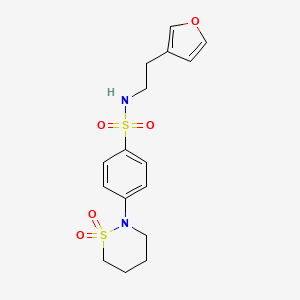
![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)